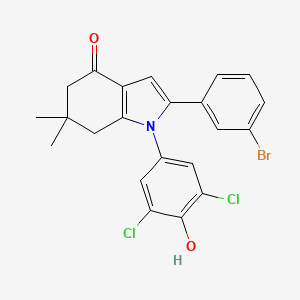

1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated and chlorinated organic compounds is often achieved through halogenation reactions. For instance, the bromination of 1-(4-hydroxyphenyl)dihydrouracil and its derivatives with bromine in refluxing acetic acid leads to various dibromo-hydroxyphenyl compounds as described in the second paper . This suggests that a similar approach could potentially be used for the synthesis of the compound , involving strategic halogenation steps to introduce the bromo and chloro groups at the desired positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of halogenated compounds is typically characterized by the presence of halogen atoms attached to the aromatic rings, which can significantly influence the electronic properties of the molecule. The presence of both bromo and chloro substituents in the compound would likely result in a molecule with distinct electronic characteristics due to the electron-withdrawing effects of these groups .

Chemical Reactions Analysis

Halogenated compounds such as those described in the papers can undergo various chemical reactions. For example, the dehydration reaction of trichloromethylated thiazoles leads to the formation of corresponding thiazoles with different substituents . This indicates that the compound "1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one" could also be reactive towards elimination reactions or could participate in further functionalization reactions at the halogen sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are often influenced by the nature and position of the substituents. The presence of halogens generally increases the density and molecular weight of the compound. The solubility can vary depending on the other functional groups present, as seen in the first paper where a solvatochromic dye is used for the determination of anionic surface-active agents . The compound , with both bromo and chloro substituents, would likely exhibit unique solubility characteristics and could potentially be used in similar analytical applications.

Scientific Research Applications

Structural and Chemical Analysis

Dibenzyl Bromophenols

A study identified various bromophenol derivatives, including those related to 3,5-dichloro-4-hydroxyphenyl compounds, from the brown alga Leathesia nana. These compounds demonstrated selective cytotoxicity against human cancer cell lines, highlighting their potential in cancer research (Xu et al., 2004).

Crystal Structure Analysis

Research on 3,5-dichloro-3',4'-dimethoxybiphenyl, a dihydroxylated metabolite of 3,4-dichlorobiphenyl, provided insights into its crystal structure, which can be useful for understanding the chemical properties and reactivity of similar compounds (Dhakal et al., 2019).

Biological and Pharmacological Properties

Tumor Inhibiting Compounds

A class of 1-alkyl-4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-6-hydroxyindoles showed affinity for the estrogen receptor and inhibited the growth of mammary carcinoma, indicating potential in cancer therapy (von Angerer & Prekajac, 1983).

Antimicrobial Activity

New thiourea derivatives, including those with 3,5-dichlorophenyl groups, demonstrated significant antimicrobial activity against various bacterial strains, suggesting their use in developing novel antimicrobial agents (Limban et al., 2011).

Environmental and Ecological Studies

- Fungal Metabolite Biotransformation: A study on the biotransformation of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions revealed its environmental fate and potential ecological impacts, which could be relevant for similar chlorinated compounds (Verhagen et al., 1998).

properties

IUPAC Name |

2-(3-bromophenyl)-1-(3,5-dichloro-4-hydroxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrCl2NO2/c1-22(2)10-19-15(20(27)11-22)9-18(12-4-3-5-13(23)6-12)26(19)14-7-16(24)21(28)17(25)8-14/h3-9,28H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRHBGFVGGUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC(=C(C(=C3)Cl)O)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)